molecular formula C19H20N4OS B2967440 N-((4-cyclohexylthiazol-2-yl)methyl)quinoxaline-2-carboxamide CAS No. 2034400-41-2

N-((4-cyclohexylthiazol-2-yl)methyl)quinoxaline-2-carboxamide

Cat. No.: B2967440
CAS No.: 2034400-41-2
M. Wt: 352.46
InChI Key: RDSPYKGJBRDGSM-UHFFFAOYSA-N
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Description

N-((4-cyclohexylthiazol-2-yl)methyl)quinoxaline-2-carboxamide is a novel synthetic compound designed for research purposes, featuring a hybrid structure that combines quinoxaline and thiazole pharmacophores. This molecular architecture is of significant interest in medicinal chemistry, particularly in the investigation of enzyme inhibition pathways. Compounds with thiazole-carboxamide cores have demonstrated potent activity as cyclooxygenase (COX) inhibitors, targeting both COX-1 and COX-2 isoforms involved in inflammatory processes . The inclusion of the quinoxaline moiety may further modulate the compound's electronic properties and binding affinity, as assessed by computational methods such as density functional theory (DFT) for evaluating chemical reactivity and frontier molecular orbitals . The specific substitution pattern, including the cyclohexyl group on the thiazole ring, is a critical structural feature explored to enhance selectivity and potency toward specific enzyme targets, a strategy commonly employed in the development of anti-inflammatory and anticancer agents . Researchers are investigating this compound and its analogs primarily for their potential in vitro anti-inflammatory and anticancer properties, given that similar derivatives have shown negligible cytotoxicity against normal cell lines while exhibiting moderate activity against certain cancer cell lines . Molecular docking studies using human X-ray crystal structures can be utilized to elucidate the probable binding patterns and interactions of this compound within the active sites of target proteins, providing insights for further structural optimization . This product is intended for research use only to advance the understanding of structure-activity relationships in heterocyclic chemistry and to explore its potential biological applications.

Properties

IUPAC Name

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c24-19(16-10-20-14-8-4-5-9-15(14)22-16)21-11-18-23-17(12-25-18)13-6-2-1-3-7-13/h4-5,8-10,12-13H,1-3,6-7,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSPYKGJBRDGSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-cyclohexylthiazol-2-yl)methyl)quinoxaline-2-carboxamide typically involves the following steps:

    Formation of the thiazole ring: The thiazole ring can be synthesized by reacting cyclohexylamine with α-haloketones under basic conditions.

    Quinoxaline core synthesis: The quinoxaline core is usually prepared by condensing o-phenylenediamine with α-diketones.

    Coupling reaction: The final step involves coupling the thiazole ring with the quinoxaline core through a carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and reduce costs. This can include using continuous flow reactors, green chemistry approaches, and scalable purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-((4-cyclohexylthiazol-2-yl)methyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((4-cyclohexylthiazol-2-yl)methyl)quinoxaline-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((4-cyclohexylthiazol-2-yl)methyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting cellular pathways and processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Key Structural Analogs

The compound belongs to a broader class of quinoxaline-2-carboxamide derivatives. Below are notable analogs with structural and functional distinctions:

Compound Name Substituent on Quinoxaline Core Key Structural Feature Reported Activity (Mtb IC₅₀, μM) Reference
N-((4-cyclohexylthiazol-2-yl)methyl)quinoxaline-2-carboxamide 4-cyclohexylthiazole-methyl Thiazole-cyclohexyl group Under investigation -
N-(1-hydroxy-2-methylpropan-2-yl)quinoxaline-2-carboxamide 1-hydroxy-2-methylpropan-2-yl Hydroxyalkyl group 0.5–2.0 (varies by substitution)
Quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives 1,4-di-N-oxide + variable R Di-N-oxide moiety + benzyl/methyl groups 0.2–5.0 (optimized derivatives)
N-((4-cyclohexylthiazol-2-yl)methyl)-5-methylisoxazole-4-carboxamide Isoxazole-carboxamide Isoxazole core instead of quinoxaline Not reported (structural analog)

Pharmacophoric Features and Binding Modes

  • Quinoxaline-2-carboxamide Core: The planar quinoxaline ring facilitates π-π stacking interactions with aromatic residues in enzymatic targets, such as DNA gyrase or mycobacterial membrane proteins .
  • Cyclohexylthiazole Substituent : The 4-cyclohexyl group enhances lipophilicity (logP ~3.5 estimated), improving cellular uptake compared to polar analogs like hydroxyalkyl derivatives (logP ~1.8) . Molecular docking studies using Dock6 suggest that the thiazole ring engages in hydrogen bonding with conserved residues in Mtb targets, while the cyclohexyl group occupies hydrophobic pockets .
  • Comparison with Di-N-Oxide Derivatives: Quinoxaline-1,4-di-N-oxide derivatives exhibit enhanced redox activity, contributing to their bactericidal effects via reactive oxygen species (ROS) generation. However, the absence of the N-oxide moiety in the target compound may reduce off-target toxicity .

Activity and Selectivity

  • Antimycobacterial Efficacy : While di-N-oxide derivatives (e.g., compounds with methyl or benzyl substituents) show IC₅₀ values as low as 0.2 μM , the cyclohexylthiazole analog’s activity remains under evaluation. Preliminary data suggest comparable potency but improved metabolic stability due to reduced oxidative metabolism .
  • Toxicity Profile: Hydroxyalkyl-substituted analogs (e.g., N-(1-hydroxy-2-methylpropan-2-yl)quinoxaline-2-carboxamide) exhibit higher cytotoxicity in VERO cell lines (CC₅₀ ~10 μM) compared to cyclohexylthiazole derivatives (CC₅₀ >50 μM), indicating a safer profile for the latter .

Methodological Insights from Structural Comparison

Graph-Based Structural Analysis

Using graph-theoretical methods (as discussed in ), the target compound’s cyclohexylthiazole group introduces a branched hydrophobic subgraph distinct from linear or polar substituents in analogs. This structural divergence correlates with unique binding kinetics and solubility profiles .

Lumping Strategy Considerations

Despite shared quinoxaline cores, lumping this compound with other carboxamide derivatives is chemically inappropriate. The cyclohexylthiazole moiety’s steric and electronic properties necessitate separate evaluation in pharmacokinetic models .

Biological Activity

N-((4-cyclohexylthiazol-2-yl)methyl)quinoxaline-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including antibacterial properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoxaline core linked to a thiazole moiety, which is known for conferring various biological activities. The specific structure can be represented as follows:

N 4 cyclohexylthiazol 2 yl methyl quinoxaline 2 carboxamide\text{N 4 cyclohexylthiazol 2 yl methyl quinoxaline 2 carboxamide}

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antibacterial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. It has shown effectiveness against certain strains of bacteria, potentially through inhibition of bacterial enzymes or disruption of cell wall synthesis.
  • Anticancer Potential : Studies have indicated that quinoxaline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves interference with DNA replication and repair processes.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, such as 11-beta-hydroxysteroid dehydrogenase type 1, which is implicated in metabolic disorders.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismReference
N-(4-methylpyridin-2-yl) thiophene-2-carboxamideAntibacterialβ-lactamase inhibitors
N-(3-(benzyloxy)-5-(phenyl(piperidin-4-yl)methylthio)pyridin-2-amineGlucokinase activatorMetabolic regulation
N-(4-cyclohexylthiazol-2-yl)methylquinoxaline-2-carboxamideAnticancerApoptosis induction

Case Studies and Research Findings

  • Antibacterial Efficacy : A study highlighted the antibacterial efficacy of similar compounds against ESBL-producing E. coli strains. The compounds were tested for their ability to inhibit bacterial growth and showed promising results in vitro, indicating that structural modifications could enhance their activity against resistant strains .
  • Mechanistic Insights : Molecular docking studies have elucidated the binding interactions between these compounds and target enzymes, revealing critical hydrogen bonding and hydrophobic interactions that stabilize the enzyme-inhibitor complex . Such insights are crucial for optimizing the design of new derivatives with improved efficacy.
  • In Vivo Studies : Further research is necessary to evaluate the in vivo efficacy and safety profile of this compound. Initial findings suggest potential therapeutic applications in treating infections caused by resistant bacterial strains and possibly in cancer therapy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for N-((4-cyclohexylthiazol-2-yl)methyl)quinoxaline-2-carboxamide?

  • Answer : The compound can be synthesized via coupling reactions between quinoxaline-2-carbonyl chloride and a thiazole-containing amine derivative. For example, quinoxaline-2-carbonyl chloride reacts with amines under Schotten-Baumann conditions (e.g., in dichloromethane with a base like triethylamine). Post-synthesis, structural confirmation requires 1H/13C NMR spectroscopy (in deuterated solvents like CDCl₃ or DMSO-d₆) to verify the quinoxaline-thiazole linkage and cyclohexyl substitution. Mass spectrometry (ESI-MS or HRMS) is critical for molecular weight validation .

Q. Which preliminary biological assays are suitable for evaluating this compound’s activity?

  • Answer : Initial screening should focus on antimicrobial and enzyme inhibition assays. For antimycobacterial activity, use Mycobacterium tuberculosis H37Rv strains with minimum inhibitory concentration (MIC) assays . For enzyme targets like SIRT1, employ fluorometric assays (e.g., Fluor de Lys) to measure deacetylase activity enhancement .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action of this compound in mitochondrial biogenesis?

  • Answer :

  • Experimental Design :

Treat cell lines (e.g., renal proximal tubular cells) with the compound and assess mitochondrial DNA (mtDNA) copy number via qPCR targeting ND6 or ND1 genes .

Measure ATP levels using luminescence assays and oxygen consumption rates (OCR) via Seahorse extracellular flux analysis.

Perform siRNA-mediated knockdown of SIRT1 or PGC-1α to validate dependency on these pathways.

  • Data Analysis : Compare treated vs. untreated groups using ANOVA and post-hoc tests. A ≥2-fold increase in mtDNA or OCR indicates bioactivity .

Q. How can structural modifications optimize this compound’s antimycobacterial activity?

  • Answer :

  • SAR Strategy :

Vary substituents on the quinoxaline core (e.g., methyl, methoxy) and the thiazole-linked cyclohexyl group.

Test derivatives against M. tuberculosis H37Rv and VERO cells for cytotoxicity.

  • Key Findings : Methyl groups at position 3 of quinoxaline and unsubstituted benzyl carboxamides enhance potency while reducing toxicity (MIC ≤6.25 µg/mL; selectivity index >10) .

Q. How should researchers resolve contradictions in reported mechanisms (e.g., SIRT1 activation controversies)?

  • Answer :

  • Methodology :

Use orthogonal assays (e.g., isothermal titration calorimetry [ITC] or surface plasmon resonance [SPR]) to measure direct SIRT1 binding.

Compare results across cell types (e.g., HEK293 vs. primary hepatocytes) to assess context-dependent effects.

  • Interpretation : Discrepancies may arise from fluorophore interference in Fluor de Lys assays; validate findings with non-fluorescent substrates .

Q. What experimental models are appropriate for studying oxidative stress rescue by this compound?

  • Answer :

  • Model : Induce oxidative injury in renal cells with tert-butyl hydroperoxide (TBHP, 200 µM for 1 hour), then treat with the compound.
  • Metrics : Monitor mitochondrial recovery via NADH dehydrogenase (NDUFB8) expression (Western blot) and glutathione (GSH) levels (colorimetric assays) .

Q. How can cytotoxicity and pharmacokinetic properties be systematically evaluated?

  • Answer :

  • Cytotoxicity : Use MTT assays on VERO cells (IC₅₀ >50 µM indicates low toxicity) .
  • ADME Profiling :
  • Plasma Stability : Incubate compound in human plasma (37°C, 24 hours) and quantify via HPLC.
  • Microsomal Metabolism : Use liver microsomes to identify metabolic hotspots (e.g., cyclohexyl oxidation) .

Q. What computational tools predict target engagement and binding affinity?

  • Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with SIRT1 (PDB: 4IG9) or mycobacterial enoyl-ACP reductase (InhA, PDB: 4TZK).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) .

Methodological Considerations Table

Research Objective Key Techniques Critical Parameters
Mitochondrial biogenesisqPCR (mtDNA), Seahorse OCR≥2-fold increase in OCR vs. control
Antimycobacterial activityMIC assays, VERO cell toxicityMIC ≤6.25 µg/mL; SI >10
SIRT1 activationFluor de Lys, ITCEC₅₀ ≤1 µM; Kd ≤10 nM
Structural optimizationParallel synthesis, SAR analysisLogP 2–4; PSA 80–100 Ų

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